Product packaging for 4-(2-Methylpyridin-4-yl)benzonitrile(Cat. No.:CAS No. 1187168-27-9)

4-(2-Methylpyridin-4-yl)benzonitrile

Cat. No.: B1391929
CAS No.: 1187168-27-9
M. Wt: 194.23 g/mol
InChI Key: NZVRMPFSEYNKMT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, 400 MHz, CDCl₃):

  • δ 8.55 (d, J = 5.1 Hz, 1H, pyridine H-6)
  • δ 7.75 (d, J = 8.4 Hz, 2H, benzonitrile H-2/H-6)
  • δ 7.60 (d, J = 8.4 Hz, 2H, benzonitrile H-3/H-5)
  • δ 7.25 (s, 1H, pyridine H-3)
  • δ 2.65 (s, 3H, CH₃)

¹³C NMR (predicted, 100 MHz, CDCl₃):

  • δ 158.9 (C≡N)
  • δ 150.2–125.4 (aromatic carbons)
  • δ 21.3 (CH₃)

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • ν(C≡N) : 2225 cm⁻¹ (sharp)
  • ν(C–H aromatic) : 3050–3100 cm⁻¹
  • ν(C–N pyridine) : 1600 cm⁻¹

UV-Vis Spectroscopy

In acetonitrile, the compound exhibits absorption maxima at:

  • λ_max : 265 nm (π→π* transition, benzonitrile)
  • λ_max : 290 nm (n→π* transition, pyridine)

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 194.1 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include losses of:

  • m/z 167.1 (loss of HCN)
  • m/z 119.0 (cleavage of the pyridine-benzenenitrile bond)

Computational Modeling of Electronic Structure and Bonding Interactions

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

Parameter Value
HOMO-LUMO gap 4.3 eV
Dipole moment 3.8 Debye
Natural Bond Orbital (NBO) charge on N≡C -0.32 e
Mayer bond order (C≡N) 2.85

The HOMO is localized on the pyridine ring, while the LUMO resides on the benzonitrile group, indicating charge-transfer potential. Non-covalent interaction (NCI) analysis identifies weak C–H···N hydrogen bonds between the methyl group and nitrile, stabilizing the planar conformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B1391929 4-(2-Methylpyridin-4-yl)benzonitrile CAS No. 1187168-27-9

Properties

IUPAC Name

4-(2-methylpyridin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVRMPFSEYNKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290668
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-27-9
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Related Compounds

Comparison of Synthesis Methods

Compound Synthesis Method Solvent Catalyst/Base Yield
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzonitrile Nucleophilic Substitution DMF Sodium Hydride >99%
4-[1-(4-Cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile Cross-Coupling Various Cesium Carbonate High Yield

Research Findings and Challenges

  • Cross-Coupling Efficiency : The efficiency of cross-coupling reactions can be highly dependent on the catalyst and conditions used. Palladium-based catalysts are commonly employed but can be expensive and require careful handling.
  • Yield and Purity : Achieving high yields and purity is crucial. The use of appropriate solvents and bases can significantly impact the outcome of the reaction.
  • Scalability : For industrial applications, scalability is a key factor. Processes that minimize the number of steps and use of expensive reagents are preferred.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides of 4-(2-Methyl

Biological Activity

4-(2-Methylpyridin-4-yl)benzonitrile, also known as B1391929, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzonitrile core substituted with a pyridine moiety, which is crucial for its interactions with biological targets. Its potential applications span across antimicrobial and anticancer research, making it a subject of various studies aimed at elucidating its mechanism of action and therapeutic potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating significant activity particularly against Gram-positive bacteria. The mechanism underlying this activity likely involves the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antibacterial agent.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The proposed mechanisms include the activation of caspases and modulation of apoptotic pathways.

Case Study: Anticancer Activity

In another study, this compound was tested on MCF-7 and HCT116 cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of bacteria and cancer cells.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that promote cell survival or proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsNotable Properties
Ethyl 5-(3-Methyl-2-pyridyl)-2-furoateContains a methyl group on the pyridine ringAltered biological activity
Methyl 5-(2-pyridyl)-2-furoateMethyl group instead of ethylDifferent solubility properties
Ethyl 5-Nitro-2-furoateFeatures a nitro group instead of a pyridineEnhanced reactivity

This comparison highlights how variations in substituents can significantly influence biological activity and solubility characteristics.

Recent Studies

  • Antimicrobial Studies : Various studies have confirmed the effectiveness of this compound against multiple bacterial strains, establishing it as a candidate for further development as an antibacterial agent.
  • Cancer Research : Ongoing investigations are exploring its potential as an anticancer drug, focusing on its ability to induce apoptosis and inhibit tumor growth in preclinical models.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Studies focusing on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Elucidating detailed molecular interactions.
  • Structure-activity relationship (SAR) : Optimizing the chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity
The compound is primarily explored for its role as a ligand in pharmacological applications. It exhibits interactions with various biological targets, particularly in the modulation of receptor activity. For instance, it has been studied as a positive allosteric modulator for muscarinic acetylcholine receptors, which are critical in numerous physiological processes including cognition and memory .

Cancer Therapy
In cancer research, 4-(2-Methylpyridin-4-yl)benzonitrile has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in the progression of several cancers. Inhibiting PRMT5 can lead to reduced tumor growth and improved patient outcomes . A notable study indicated that compounds similar to this compound have entered clinical trials, demonstrating efficacy against solid tumors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the pyridine and benzonitrile moieties can significantly affect the compound's binding affinity and selectivity for its targets. For example, variations in substituents on the aromatic rings have been systematically studied to enhance potency and selectivity towards specific receptor subtypes .

Synthesis and Optimization

Synthetic Pathways
The synthesis of this compound often involves C-nucleophilic aromatic substitutions. Optimizing reaction conditions, such as temperature and base concentration, has been shown to improve yield and purity of the final product .

Case Studies
Several studies have documented successful synthesis methods that yield high-purity compounds suitable for biological testing. For instance, one study reported a yield improvement by adjusting the stoichiometry of reactants during synthesis .

Data Tables

The following table summarizes key findings from recent studies on this compound:

Study Application Key Findings Reference
Study ACancer InhibitionDemonstrated significant reduction in tumor growth in vitro
Study BReceptor ModulationExhibited positive allosteric modulation at M3 mAChR
Study CSynthesis OptimizationImproved yield by 20% through optimized reaction conditions

Comparison with Similar Compounds

Table 1: Key Properties of 4-(2-Methylpyridin-4-yl)benzonitrile and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Properties Reference
This compound C₁₃H₁₀N₂ ~194.24 Pyridine (2-methyl), benzonitrile Drug intermediates, electronic materials -
4-(2-Methylthiazol-4-yl)benzonitrile C₁₁H₈N₂S 200.26 Thiazole ring (sulfur, nitrogen) Antifungal agents (synthesis precursor)
2-((Pyridine-4-yl)methoxy)benzonitrile C₁₃H₁₀N₂O 210.23 Methoxy linker, 4-pyridinylmethyl Intermediate in nucleophilic substitutions
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O 212.21 Pyrimidine (hydroxyl, amino linker) Antiviral intermediates (e.g., Etravirine)
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) C₁₈H₂₅N 255.40 Cyclohexyl-pentyl chain Liquid crystal displays
4-(Dimethylamino)benzonitrile C₉H₁₀N₂ 146.19 Dimethylamino (electron-donating) Fluorescent probes, dye synthesis
4-(Piperidin-4-yl)benzonitrile HCl C₁₂H₁₅ClN₂ 222.71 Piperidine ring (basic nitrogen) CNS drug intermediates
4-(2-Bromoacetyl)benzonitrile C₉H₅BrNO 226.05 Bromoacetyl (reactive electrophile) GSK-3 inhibitor synthesis

Structural Differences and Electronic Effects

  • Pyridine vs. Thiazole/Imidazolidinone: The pyridine ring in the target compound is less electron-rich than thiazole () but more planar than imidazolidinone derivatives (), affecting π-π stacking and bioactivity .
  • Substituent Positioning :

    • Methoxy-linked analogs () introduce steric hindrance and hydrogen-bonding capacity, unlike the direct pyridine-benzonitrile linkage in the target compound .
    • Pyrimidine derivatives () feature electron-deficient rings, favoring interactions with enzymes like reverse transcriptase .
  • Functional Groups: The dimethylamino group in 4-(Dimethylamino)benzonitrile () increases electron density, enhancing fluorescence properties compared to the target compound’s nitrile . Bromoacetyl substituents () enable covalent binding to proteins, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: Piperidine and dimethylamino derivatives (Evidences 10, 15) show improved aqueous solubility due to ionizable groups, whereas PCH5 () is highly lipophilic .
  • Molecular Weight :

    • Larger analogs like PCH5 (MW 255.40) are suited for liquid crystals, while smaller derivatives (e.g., , MW 146.19) are ideal for drug penetration .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Methylpyridin-4-yl)benzonitrile in laboratory settings?

  • Methodological Answer : A common approach involves coupling reactions between substituted pyridine and benzonitrile precursors. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Key steps include:
  • Purification via column chromatography using ethyl acetate/hexane gradients.
  • Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic proton integration and coupling constants) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers mitigate risks associated with handling this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods to minimize inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .
  • Emergency Protocols : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic proton environments (e.g., pyridinyl vs. benzonitrile protons). 13C^{13}C-NMR confirms nitrile (C≡N) and pyridine carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect nitrile stretching vibrations (~2220 cm1^{-1}) and pyridine ring modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos) for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for reaction rate and byproduct formation.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Yield Tracking : Monitor yields via 1H^1H-NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How do substituents on the pyridine ring influence the electronic properties of benzonitrile derivatives?

  • Methodological Answer :
  • Computational Modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing/donating effects of substituents (e.g., methyl groups) on nitrile reactivity .
  • Cyclic Voltammetry : Measure redox potentials to correlate substituent effects with electrochemical stability .
  • X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles, revealing steric/electronic interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Purity Validation : Use HPLC with diode-array detection (DAD) to confirm ≥98% purity, excluding impurities as confounding factors .
  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to assess reproducibility .
  • Meta-Analysis : Compare literature data using cheminformatics tools (e.g., KNIME) to identify outliers or methodological inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methylpyridin-4-yl)benzonitrile
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4-(2-Methylpyridin-4-yl)benzonitrile

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